N-Ethyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide
Description
Properties
Molecular Formula |
C12H17NO3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-ethyl-3,3-dimethyl-2H-1-benzofuran-6-sulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-4-13-17(14,15)9-5-6-10-11(7-9)16-8-12(10,2)3/h5-7,13H,4,8H2,1-3H3 |
InChI Key |
CXIAQAHHBVLTMA-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)C(CO2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzofuran derivative with sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Alkylation: The final step involves the alkylation of the benzofuran derivative with ethyl iodide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Ethyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. Additionally, the benzofuran core may interact with cellular receptors or proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide
This compound (synthesized in ) shares key features with the target molecule:
- Core Heterocycle: The benzoisoxazole ring in this analog differs from the dihydrobenzofuran in the target compound.
- Substituents : Both compounds feature ethyl groups, but the target molecule includes additional dimethyl substituents, which may enhance lipophilicity and steric hindrance.
- Sulfonamide Linkage : The sulfonamide group is conserved, a critical pharmacophore in many bioactive molecules.
Pharmacological Implications
The dihydrobenzofuran core in the target molecule may confer distinct metabolic stability or binding affinity compared to the benzoisoxazole system.
Crystallographic and Computational Insights
The structural determination of such compounds often relies on software like SHELXL, which is widely used for refining small-molecule crystallographic data . The dimethyl groups in the target compound may introduce challenges in crystallographic packing or electron density mapping compared to less-substituted analogs.
Biological Activity
N-Ethyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide is a compound of significant interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₀H₁₃N₁O₂S
- Molecular Weight : 213.28 g/mol
- CAS Number : 2060060-23-1
The compound features a benzofuran core with a sulfonamide functional group, contributing to its biological properties.
1. Antitumor Activity
Research indicates that compounds related to benzofuran derivatives exhibit antitumor activity. For instance, studies have shown that modifications in the benzofuran structure can lead to enhanced cytotoxic effects against various cancer cell lines. In particular, sulfonamide derivatives have been noted for their ability to induce apoptosis in cancer cells through the activation of caspase pathways .
2. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on specific enzymes. For example, it has been tested as a potential inhibitor of cyclin-dependent kinase 1 (CDK1), which is crucial for cell cycle regulation. The compound's structure allows it to interact with the ATP-binding site of CDK1, leading to cell cycle arrest in the G2/M phase .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Enzyme Inhibition | CDK1 inhibition | |
| Antiviral | Potential activity against viruses |
Case Study: CDK1 Inhibition
In a study focusing on the inhibition of CDK1, this compound was shown to significantly reduce cell proliferation in MDA-MB-436 breast cancer cells. The IC50 value was determined to be approximately 2.57 µM, indicating potent activity against this target . Flow cytometric analysis revealed an increase in G2/M phase cells from 25.12% in control groups to 30.39% post-treatment.
Q & A
Q. What synthetic routes are commonly employed for preparing N-Ethyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide, and what are the critical steps?
The synthesis typically involves multi-step reactions, including:
- Sulfonation : Reacting the benzofuran core with sulfonyl chloride to introduce the sulfonamide group.
- Amine functionalization : Alkylation or substitution to attach the N-ethyl group.
- Purification : Column chromatography or recrystallization to isolate the product. Key challenges include controlling regioselectivity during sulfonation and minimizing side reactions. Analytical techniques like NMR and HPLC are critical for verifying intermediates .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : For confirming molecular structure and substituent positions (e.g., distinguishing dimethyl groups at the 3-position) .
- HPLC : To assess purity (>95% is typical for research-grade compounds) and monitor reaction progress .
- Mass spectrometry (EI-MS or LC-MS) : For molecular weight validation (e.g., observed [M+H]+ peaks) .
Q. What biological screening approaches are used to evaluate its pharmacological potential?
- In vitro assays : Antimicrobial activity (e.g., MIC tests), anti-inflammatory (COX inhibition), and cytotoxicity screening (e.g., MTT assays) .
- Molecular docking : Preliminary studies to predict interactions with enzymes like cyclooxygenase or bacterial targets .
Advanced Research Questions
Q. How can reaction conditions be optimized during sulfonamide functionalization to improve yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity .
- Temperature control : Maintaining 0–5°C during sulfonation reduces side products .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate amine coupling .
- Real-time monitoring : HPLC tracks intermediate formation, enabling timely adjustments .
Q. What strategies resolve contradictions in reported bioactivity data for benzofuran sulfonamides?
- Purity verification : Re-test compounds using HPLC to rule out impurities affecting results .
- Model standardization : Compare activities across consistent cell lines (e.g., HeLa vs. RAW264.7) or enzyme isoforms .
- Dose-response curves : Establish EC50/IC50 values to quantify potency variations .
Q. How do structural modifications (e.g., 3,3-dimethyl vs. 3-H) influence physicochemical properties?
- Lipophilicity : The 3,3-dimethyl group increases logP, enhancing membrane permeability but reducing aqueous solubility.
- Metabolic stability : Bulkier substituents slow hepatic metabolism, as observed in analogs with trifluoromethyl groups .
- Bioactivity : Amino substitutions (e.g., replacing methanesulfonate with -NH2) enhance target binding but may alter toxicity profiles .
Q. What computational methods predict binding affinity with biological targets?
- Molecular dynamics simulations : Assess stability of ligand-protein complexes (e.g., with COX-2 or bacterial enzymes) .
- Docking studies : Software like AutoDock Vina evaluates binding poses and interaction energies (e.g., hydrogen bonding with sulfonamide oxygen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
